(Hexahydro-pyridazin-3-yl)-methanol
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Overview
Description
(Hexahydro-pyridazin-3-yl)-methanol is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-pyridazin-3-yl)-methanol typically involves the reduction of pyridazine derivatives. One common method is the catalytic hydrogenation of pyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired hexahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-pyridazin-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Hexahydro-pyridazin-3-yl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Hexahydro-pyridazin-3-yl)-methanol and its derivatives involves interactions with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism of action depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Hexahydro-pyridazine: A fully saturated derivative of pyridazine.
Uniqueness
(Hexahydro-pyridazin-3-yl)-methanol is unique due to the presence of a hydroxyl group at the 3-position, which allows for further functionalization and derivatization. This feature makes it a versatile building block for the synthesis of a wide range of compounds with diverse applications. Additionally, its hexahydro structure provides enhanced stability and reduced reactivity compared to its unsaturated counterparts, making it suitable for various industrial and research applications.
Properties
IUPAC Name |
diazinan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-2-1-3-6-7-5/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHFEJTJIJDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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